REACTION_CXSMILES
|
CS(O[CH:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7]1)(=O)=O.[NH:16]1[CH:20]=[CH:19][N:18]=[CH:17]1>CN(C=O)C>[CH2:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:14][CH2:15][CH:6]1[N:16]1[CH:20]=[CH:19][N:18]=[CH:17]1
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Name
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|
Quantity
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15.74 g
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Type
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reactant
|
Smiles
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CS(=O)(=O)OC1CC2=CC=CC=C2CC1
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Name
|
|
Quantity
|
23.68 g
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Type
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reactant
|
Smiles
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N1C=NC=C1
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 80° to 90° C. under argon for 24 hours
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Duration
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24 h
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Type
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CUSTOM
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Details
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The solvent was removed under vacuum by rotary evaporation
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Type
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DISSOLUTION
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Details
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The residue was dissolved in 500 mL of ethyl acetate
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Type
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WASH
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Details
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the solution was washed with water (5×250 mL)
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Type
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EXTRACTION
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Details
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The combined aqueous layer was extracted with 500 mL of ethyl acetate
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Type
|
WASH
|
Details
|
the extract was then washed with water (5×250 mL)
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Type
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EXTRACTION
|
Details
|
The combined ethyl acetate extract
|
Type
|
WASH
|
Details
|
was washed with saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by column chromatography on silica gel (elution: 5% methanol/methylene chloride)
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Name
|
|
Type
|
product
|
Smiles
|
C1C(CCC2=CC=CC=C12)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 26.1 mol | |
AMOUNT: MASS | 5.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 37500% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |